4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Description
Key structural features include:
- Position 4: A methyl group enhancing lipophilicity.
- Position 1: A 2-methylphenyl group contributing to steric and electronic modulation.
- Position 6: A 2-oxoethyl chain substituted with a 4-phenylpiperazine moiety, which may improve solubility and receptor interaction .

The 4-phenylpiperazine substituent is recurrent in bioactive molecules, often linked to improved pharmacokinetics .
Properties
IUPAC Name |
4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-18-8-6-7-11-22(18)31-24-21(16-26-31)19(2)27-30(25(24)33)17-23(32)29-14-12-28(13-15-29)20-9-4-3-5-10-20/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJJBYBQOHUALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyridazin-7-one core, followed by the introduction of the methyl, phenyl, and piperazinyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity :
- Anxiolytic Properties :
- Antitumor Activity :
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazolopyridazine derivatives exhibited potent antidepressant-like effects in the forced swim test (FST) model. The compound was found to significantly reduce immobility time compared to control groups, suggesting its efficacy as an antidepressant agent .
Case Study 2: Anxiolytic Potential
In another investigation, a related compound was tested for its anxiolytic properties using the elevated plus maze (EPM) test. Results indicated that the compound significantly increased the time spent in open arms, which correlates with reduced anxiety levels in rodents .
Case Study 3: Antitumor Activity
Research presented at the American Association for Cancer Research highlighted the antitumor effects of pyrazolopyridazine derivatives on various cancer cell lines. The study reported IC50 values indicating effective cytotoxicity against breast and lung cancer cell lines, supporting further exploration of these compounds as potential chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Pharmacological Activity
*The target compound’s antiviral activity is inferred from structurally related ZIKV inhibitors in , though specific data for this derivative is unreported.
Substituent Impact on Solubility and Bioavailability
- 4-Phenylpiperazine Group: Enhances aqueous solubility compared to unsubstituted analogs (e.g., pyrazolo[3,4-d]pyrimidines with IC50 ~4–5 µM but poor solubility requiring nanoencapsulation ).
- 2-Methylphenyl vs.
- Ethyl-2-oxo Linker : A shorter chain compared to four-atom linkers in pyrazolo[3,4-d]pyrimidines , which may limit conformational flexibility but improve target selectivity.
Pharmacokinetic and Formulation Considerations
- Pyrazolo[3,4-d]pyrimidines: Require albumin nanoparticles or liposomes (e.g., LP-2 in ) to overcome poor solubility.
- Target Compound: The 4-phenylpiperazine moiety likely reduces reliance on nanoformulation, though stability in physiological conditions remains unverified .
Research Findings and Implications
Anticancer Potential
- Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compound 10e in ) show moderate activity (IC50 = 11 µM) against MCF-7 cells, while pyrazolo[3,4-d]pyrimidines with optimized linkers achieve sub-5 µM IC50 values . The target compound’s piperazine group may enhance cytotoxicity via improved cellular uptake.
Biological Activity
The compound 4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a pyrazolo-pyridazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, particularly its anticancer and anti-inflammatory effects, supported by relevant case studies and research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
- MCF7 Cell Line : A study reported that related pyrazole derivatives exhibited IC50 values ranging from 0.01 µM to 0.39 µM against MCF7 cells, indicating potent anticancer activity .
- A375 Cell Line : Another derivative demonstrated an IC50 of 4.2 µM against A375 cells, showcasing its potential as an effective anticancer agent .
Table 1: Summary of Anticancer Activity of Related Pyrazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been explored extensively. The compound's structural features suggest potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes:
- COX-II Inhibition : Some pyrazole derivatives have shown selectivity towards COX-II with IC50 values as low as 0.011 µM, indicating a strong anti-inflammatory effect .
Study on Anticancer Efficacy
A recent research study evaluated a series of pyrazole derivatives for their anticancer properties. Among them, the compound exhibited noteworthy activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
Study on Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory effects, derivatives similar to the target compound were assessed for their ability to inhibit COX enzymes in vitro. Results indicated that these compounds could significantly reduce inflammatory markers in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

